PQ401

Catalog No.
S540075
CAS No.
196868-63-0
M.F
C18H16ClN3O2
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PQ401

CAS Number

196868-63-0

Product Name

PQ401

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PQ 401, PQ-401, PQ401 cpd

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC

Description

The exact mass of the compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea is 341.0931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Identification and Availability: Scientific databases like PubChem or the National Institutes of Health (NIH) registry haven't been populated with information on this compound.
  • Research Publications: A search for research papers mentioning this specific compound through scholarly databases like ScienceDirect or Google Scholar yielded no results.
  • Kinase Inhibitor Design: The presence of the urea moiety suggests a potential application as a kinase inhibitor. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for drug discovery . The specific quinoline and aryloxy moieties might provide selectivity for certain kinases.
  • Antimicrobial Activity: The quinoline ring structure is present in many known antibiotics. Investigating the antimicrobial activity of 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea could be a potential research avenue.

PQ401 is a synthetic compound classified as a diarylurea derivative, primarily recognized for its role as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). The chemical formula of PQ401 is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 341.8 Da. It has garnered attention in various biomedical research contexts due to its potential anti-cancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. PQ401 operates by blocking IGF-1R signaling pathways, which are often dysregulated in cancerous tissues, thereby presenting a promising therapeutic avenue for treating malignancies such as osteosarcoma, glioma, and breast cancer .

PQ401 primarily functions through its interaction with IGF-1R, inhibiting its autophosphorylation and subsequent signaling cascades. The compound exhibits an IC50 value of less than 1 µM for inhibiting the autophosphorylation of the recombinant IGF-1R kinase domain . In vitro studies have demonstrated that treatment with PQ401 leads to significant reductions in the phosphorylation of downstream signaling molecules such as AKT and extracellular-signal-regulated kinase 1/2 (ERK1/2), which are critical for cell proliferation and survival .

The biological activity of PQ401 has been extensively studied, particularly in cancer research. It has shown effective antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells and U2OS osteosarcoma cells. In these studies, PQ401 induced apoptosis in a dose-dependent manner, significantly enhancing early and late apoptotic markers . Furthermore, it has been noted to suppress colony formation capabilities in cancer cells, indicating its potential as a therapeutic agent in oncology .

The synthesis of PQ401 involves standard organic chemistry techniques for creating diarylurea compounds. While specific synthetic pathways are not detailed in the available literature, the general approach includes the reaction of appropriate aryl isocyanates with amines to form the diarylurea structure. The purity of synthesized PQ401 is typically greater than 99%, making it suitable for research applications .

PQ401 has several applications in biomedical research, particularly as an IGF-1R inhibitor. Its primary applications include:

  • Cancer Therapy: As an investigational compound for treating various cancers by inhibiting IGF-1R signaling.
  • Research Tool: Used in laboratory settings to study IGF-1R-related pathways and their roles in cancer progression.
  • Antimicrobial Activity: Emerging studies suggest that PQ401 possesses antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications beyond oncology .

Research indicates that PQ401 interacts specifically with IGF-1R, blocking its activation and leading to downstream effects on cell survival pathways. In studies involving osteosarcoma cells, it was observed that PQ401 effectively inhibited cell growth and migration while inducing apoptosis through the modulation of IGF-1R signaling . Additionally, its interactions extend to other cellular pathways involved in tumorigenesis, making it a valuable compound for further exploration.

Several compounds share structural or functional similarities with PQ401. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
NVP-AEW541DiarylureaIGF-1R inhibitorAdvanced specificity towards IGF signaling
GSK1904529Small moleculeInhibits IGF-1R autophosphorylationFocus on metabolic disorders
LinsitinibSmall moleculeDual inhibitor (IGF-1R and insulin receptor)Broader range of action against multiple receptors
PicropodophyllinNatural productInhibits IGF-1R signalingDerived from plant sources

PQ401 stands out due to its specific targeting of IGF-1R without affecting other insulin receptor pathways significantly, making it a focused therapeutic candidate for cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

341.0931045 g/mol

Monoisotopic Mass

341.0931045 g/mol

Heavy Atom Count

24

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2N3LV83S8J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

196868-63-0

Wikipedia

Pq-401

Dates

Modify: 2023-08-15
1: Zhou X, Zhao X, Li X, Ping G, Pei S, Chen M, Wang Z, Zhou W, Jin B. PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells. J Chemother. 2015 May 14:1973947815Y0000000026. [Epub ahead of print] PubMed PMID: 25971682.
2: Ghosh MC, Gorantla V, Makena PS, Luellen C, Sinclair SE, Schwingshackl A, Waters CM. Insulin-like growth factor-I stimulates differentiation of ATII cells to ATI-like cells through activation of Wnt5a. Am J Physiol Lung Cell Mol Physiol. 2013 Aug 1;305(3):L222-8. doi: 10.1152/ajplung.00014.2013. Epub 2013 May 24. PubMed PMID: 23709620; PubMed Central PMCID: PMC3743013.
3: Jameson MJ, Beckler AD, Taniguchi LE, Allak A, Vanwagner LB, Lee NG, Thomsen WC, Hubbard MA, Thomas CY. Activation of the insulin-like growth factor-1 receptor induces resistance to epidermal growth factor receptor antagonism in head and neck squamous carcinoma cells. Mol Cancer Ther. 2011 Nov;10(11):2124-34. doi: 10.1158/1535-7163.MCT-11-0294. Epub 2011 Aug 30. PubMed PMID: 21878657; PubMed Central PMCID: PMC3213311.
4: Troib A, Landau D, Youngren JF, Kachko L, Rabkin R, Segev Y. The effects of type 1 IGF receptor inhibition in a mouse model of diabetic kidney disease. Growth Horm IGF Res. 2011 Oct;21(5):285-91. doi: 10.1016/j.ghir.2011.07.007. Epub 2011 Aug 23. PubMed PMID: 21865067; PubMed Central PMCID: PMC4238882.
5: Sanchez-Alavez M, Osborn O, Tabarean IV, Holmberg KH, Eberwine J, Kahn CR, Bartfai T. Insulin-like growth factor 1-mediated hyperthermia involves anterior hypothalamic insulin receptors. J Biol Chem. 2011 Apr 29;286(17):14983-90. doi: 10.1074/jbc.M110.188540. Epub 2011 Feb 17. PubMed PMID: 21330367; PubMed Central PMCID: PMC3083203.
6: Lai VK, Linares-Palomino J, Nadal-Ginard B, Galiñanes M. Bone marrow cell-induced protection of the human myocardium: characterization and mechanism of action. J Thorac Cardiovasc Surg. 2009 Dec;138(6):1400-08.e1. doi: 10.1016/j.jtcvs.2009.07.013. Epub 2009 Aug 18. PubMed PMID: 19692000.
7: Sivakumar R, Koga H, Selvendiran K, Maeyama M, Ueno T, Sata M. Autocrine loop for IGF-I receptor signaling in SLUG-mediated epithelial-mesenchymal transition. Int J Oncol. 2009 Feb;34(2):329-38. PubMed PMID: 19148466.
8: Gable KL, Maddux BA, Penaranda C, Zavodovskaya M, Campbell MJ, Lobo M, Robinson L, Schow S, Kerner JA, Goldfine ID, Youngren JF. Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth. Mol Cancer Ther. 2006 Apr;5(4):1079-86. PubMed PMID: 16648580.

Explore Compound Types